molecular formula C9H7NO3 B098445 4-Cyanophenylglyoxal hydrate CAS No. 19010-28-7

4-Cyanophenylglyoxal hydrate

Cat. No.: B098445
CAS No.: 19010-28-7
M. Wt: 177.16 g/mol
InChI Key: CANFXXFMTHAMFS-UHFFFAOYSA-N
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Description

4-Cyanophenylglyoxal hydrate is an organic compound with the molecular formula C9H7NO3. It is a derivative of phenylglyoxal, characterized by the presence of a cyano group at the para position of the phenyl ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanophenylglyoxal hydrate can be synthesized from 4-cyanoacetophenone. The process involves the conversion of 4-cyanoacetophenone to the crude product, which is then purified. The crude product is taken up in hot ethyl acetate, filtered, and the filtrate is stripped. The final product is crystallized from hot water saturated with benzene .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylglyoxal derivatives.

Scientific Research Applications

4-Cyanophenylglyoxal hydrate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyanophenylglyoxal hydrate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl groups facilitate reactions with nucleophiles, leading to the formation of various derivatives. The cyano group can also participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, with both a cyano group and a glyoxal moiety, provides distinct reactivity patterns. This makes it particularly valuable in synthetic organic chemistry for creating complex molecules and exploring new reaction pathways.

Properties

IUPAC Name

4-oxaldehydoylbenzonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANFXXFMTHAMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19010-28-7
Record name 4-Cyanophenylglyoxal hydrate
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